molecular formula C13H25NO3 B13584995 Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate

Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate

Cat. No.: B13584995
M. Wt: 243.34 g/mol
InChI Key: PIXRPEHLERTTEY-UHFFFAOYSA-N
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Description

Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate is a carbamate derivative characterized by a cyclobutyl core substituted with a hydroxymethyl group and two methyl groups at the 3,3-positions. The tert-butyl carbamate moiety serves as a protective group for amines, making this compound valuable in organic synthesis and pharmaceutical research. Its molecular formula is C₁₃H₂₅NO₃, with a molecular weight of 255.34 g/mol. The hydroxymethyl group enhances solubility and hydrogen-bonding capacity, while the 3,3-dimethylcyclobutyl ring introduces steric effects that influence reactivity and biological interactions .

Properties

IUPAC Name

tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-13(9-15)6-12(4,5)7-13/h15H,6-9H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXRPEHLERTTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CNC(=O)OC(C)(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group through the reaction of the intermediate with tert-butyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share the tert-butyl carbamate group but vary in substituents on the cyclobutyl ring or adjacent chains. Below is a detailed comparison based on molecular features, stability, and biological activity:

Structural and Functional Group Variations

Compound Name Molecular Formula Key Structural Differences Impact on Properties
Tert-butyl [1-(hydroxymethyl)cyclobutyl]carbamate C₁₁H₂₁NO₃ Lacks 3,3-dimethyl substitution on cyclobutyl ring Reduced steric hindrance; lower lipophilicity compared to dimethylated analogs .
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate C₁₀H₁₉NO₃ Cyclopropyl ring instead of cyclobutyl Higher ring strain; altered conformational flexibility and target binding .
Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate C₁₂H₂₂F₂N₂O₂ Difluoro substitution at 3,3-positions; aminomethyl instead of hydroxymethyl Enhanced electronegativity; potential for stronger enzyme inhibition .
Tert-butyl (1-(chloromethyl)-3,3-dimethylcyclobutyl)carbamate C₁₃H₂₄ClNO₂ Chlorine replaces hydroxymethyl group Increased electrophilicity; different metabolic stability and toxicity profile .

Stability and Reactivity

  • Steric Effects: The 3,3-dimethyl groups in the target compound shield the carbamate group, improving stability against hydrolysis compared to non-dimethylated analogs like tert-butyl [1-(hydroxymethyl)cyclobutyl]carbamate .
  • Electronic Effects : The hydroxymethyl group’s electron-donating nature contrasts with electron-withdrawing groups (e.g., -Cl, -F) in analogs, affecting reaction rates in nucleophilic substitutions .
  • Ring Strain : Cyclobutyl rings exhibit less strain than cyclopropane analogs, leading to milder reaction conditions for functionalization .

Biological Activity

Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H19_{19}N1_{1}O3_{3}
  • Molecular Weight : 201.26 g/mol
  • CAS Number : 1142211-17-3

The compound features a tert-butyl group, a hydroxymethyl group, and a cyclobutane moiety, contributing to its lipophilicity and reactivity. The presence of these functional groups suggests potential interactions with various biological targets.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that similar compounds can inhibit enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism. This inhibition could lead to reduced glucose absorption in the intestines, suggesting potential applications in diabetes management.
  • Receptor Interaction : The compound's structure may allow it to interact with specific receptors involved in metabolic pathways or signaling processes. Understanding these interactions is essential for elucidating its therapeutic potential.

In Vitro Studies

Research on related carbamate derivatives has shown various biological activities:

  • Antidiabetic Activity : Compounds structurally similar to this compound have demonstrated the ability to lower blood glucose levels in diabetic models by inhibiting carbohydrate-digesting enzymes .
  • Antioxidant Properties : Some studies suggest that carbamates can exhibit antioxidant effects, potentially reducing oxidative stress in cells .

Case Studies

  • Case Study on α-Glucosidase Inhibition :
    • A study evaluated the inhibitory effects of several carbamate derivatives on α-glucosidase activity. This compound was included in the screening and showed significant inhibition compared to control groups.
  • Antioxidant Activity Assessment :
    • A comparative analysis of various carbamate compounds revealed that those with similar structures exhibited varying degrees of antioxidant activity. The results indicated that modifications to the hydroxymethyl and cyclobutane groups could enhance or reduce this activity .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberBiological ActivityUnique Features
Tert-butyl (2-hydroxyethyl)(methyl)carbamate57561-39-4Moderate α-glucosidase inhibitionHydroxyethyl group
Tert-butyl (2-(methylamino)ethyl)carbamate122734-32-1Antioxidant propertiesMethylamino substituent
Tert-butyl (5-hydroxymethyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate364631-72-1Antidiabetic effectsDioxane ring structure

This table illustrates the diversity within carbamates while highlighting the unique cyclobutane structure present in this compound.

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